molecular formula C17H13N3O3S B11484989 N-(2-cyanophenyl)-8-methoxyquinoline-5-sulfonamide

N-(2-cyanophenyl)-8-methoxyquinoline-5-sulfonamide

Cat. No.: B11484989
M. Wt: 339.4 g/mol
InChI Key: FDKULQDQBVURBN-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-8-methoxyquinoline-5-sulfonamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of the sulfonamide group in the structure enhances its solubility and reactivity, making it a valuable compound for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanophenyl)-8-methoxyquinoline-5-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of 2-aminobenzonitrile with an appropriate aldehyde under acidic conditions to form the quinoline ring. The methoxy group is then introduced via methylation using methyl iodide in the presence of a base. The sulfonamide group is added by reacting the quinoline derivative with sulfonyl chloride in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: N-(2-cyanophenyl)-8-methoxyquinoline-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(2-cyanophenyl)-8-methoxyquinoline-5-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-8-methoxyquinoline-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological targets, enhancing its binding affinity. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The cyano group can also participate in various biochemical reactions, further contributing to its biological activity .

Comparison with Similar Compounds

    N-(2-cyanophenyl)-8-methoxyquinoline: Lacks the sulfonamide group but shares the quinoline core.

    8-methoxyquinoline-5-sulfonamide: Lacks the cyano group but has similar sulfonamide and quinoline structures.

    N-(2-cyanophenyl)-quinoline-5-sulfonamide: Similar structure but without the methoxy group.

Uniqueness: N-(2-cyanophenyl)-8-methoxyquinoline-5-sulfonamide is unique due to the combination of the cyano, methoxy, and sulfonamide groups in its structure. This combination enhances its solubility, reactivity, and potential biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H13N3O3S

Molecular Weight

339.4 g/mol

IUPAC Name

N-(2-cyanophenyl)-8-methoxyquinoline-5-sulfonamide

InChI

InChI=1S/C17H13N3O3S/c1-23-15-8-9-16(13-6-4-10-19-17(13)15)24(21,22)20-14-7-3-2-5-12(14)11-18/h2-10,20H,1H3

InChI Key

FDKULQDQBVURBN-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)S(=O)(=O)NC3=CC=CC=C3C#N)C=CC=N2

Origin of Product

United States

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